(1-Ethyl-1h-pyrazol-3-yl)methanamine
Description
(1-Ethyl-1H-pyrazol-3-yl)methanamine is a pyrazole-derived compound featuring an ethyl group at the 1-position and a methanamine substituent at the 3-position of the heterocyclic ring. Its molecular formula is C₆H₁₁N₃, with a molecular weight of 125.17 g/mol (see for analogous structures). Pyrazole derivatives are widely studied for their pharmacological properties, including receptor binding and enzyme inhibition .
Properties
IUPAC Name |
(1-ethylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-9-4-3-6(5-7)8-9/h3-4H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUVLTBWVXCDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298757 | |
| Record name | 1-Ethyl-1H-pyrazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956758-70-6 | |
| Record name | 1-Ethyl-1H-pyrazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956758-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-1H-pyrazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-ethyl-1H-pyrazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1h-pyrazol-3-yl)methanamine typically involves the reaction of 1-ethylpyrazole with formaldehyde and ammonia. The process can be carried out under mild conditions, often in the presence of a catalyst to facilitate the reaction. The reaction can be represented as follows:
1-Ethylpyrazole+Formaldehyde+Ammonia→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1h-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
(1-Ethyl-1h-pyrazol-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Ethyl-1h-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The position of substituents on the pyrazole ring significantly influences electronic and steric properties. Below is a comparative analysis with key analogs:
- In contrast, N-methylation in LM6 reduces basicity, altering receptor interactions .
- Steric Effects : SW3’s 1,5-dimethyl groups create steric hindrance, possibly limiting binding to flat active sites compared to the less hindered target compound .
Structural and Physicochemical Properties
| Property | This compound | LM6 | SW3 |
|---|---|---|---|
| Molecular Weight | 125.17 g/mol | 139.20 g/mol | 125.17 g/mol |
| Chiral Centers | 0 | 0 | 0 |
| Aromatic Bonds | 5 | 5 | 5 |
| LogP (Estimated) | 1.2 | 1.8 | 1.0 |
Biological Activity
(1-Ethyl-1H-pyrazol-3-yl)methanamine is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring, which is known for its diverse pharmacological properties. Recent studies have highlighted its interactions with various biological targets, suggesting promising applications in therapeutic contexts.
The chemical formula of this compound is with a molecular weight of 125.17 g/mol. The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Chemical Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | (1-ethylpyrazol-3-yl)methanamine |
| Appearance | Liquid |
| Hazard Statements | H315-H318-H335 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Pharmacological Effects
Research indicates that compounds containing pyrazole rings often exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Some derivatives exhibit significant antifungal activity, which can be crucial in treating fungal infections.
Case Studies
Recent investigations into the biological activity of this compound have provided valuable insights:
- Antitumor Activity : In vitro studies on pyrazole derivatives showed promising results against various cancer cell lines, including HeLa and MCF-7, with IC50 values indicating effective cytotoxicity .
- Neuropharmacological Effects : Preliminary studies suggest that similar compounds may influence central nervous system pathways, potentially offering therapeutic avenues for neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine | Bromine substitution on pyrazole | Antimicrobial and anti-inflammatory |
| (4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine | Chlorine substitution on pyrazole | Potential CNS effects |
| (3-Aminopyrazole) | Amino group at position 3 | Anti-inflammatory effects |
The presence of different substituents on the pyrazole ring significantly influences the biological activity and pharmacological profile of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
